

An In-depth Technical Guide to the Chemical Properties of 6-Cyanohehexanoic Acid

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Compound of Interest

Compound Name: 6-Cyanohehexanoic acid

Cat. No.: B1265822

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Introduction

6-Cyanohehexanoic acid, a bifunctional organic compound, is gaining significant attention in the scientific community for its potential therapeutic applications. Possessing both a nitrile and a carboxylic acid functional group, this molecule serves as a versatile building block in organic synthesis and has demonstrated inhibitory activity against key enzymes implicated in various diseases. This technical guide provides a comprehensive overview of the chemical properties of **6-cyanohehexanoic acid**, detailed experimental protocols, and an exploration of its role in relevant biological pathways.

Core Chemical Properties

6-Cyanohehexanoic acid is a colorless to pale yellow liquid or solid, a characteristic dependent on ambient temperature. Its dual functional groups, a polar carboxylic acid and a moderately polar nitrile, contribute to its solubility in polar solvents such as water and alcohols.

Physicochemical Data

Property	Value	Reference
Molecular Formula	C ₇ H ₁₁ NO ₂	[1][2]
Molecular Weight	141.17 g/mol	[1][2]
CAS Number	5602-19-7	[1]
Appearance	Colorless to pale yellow liquid or solid	[1]
Solubility	Soluble in polar solvents like water and alcohols	[1]

Further quantitative data such as melting point, boiling point, and density are not consistently reported in publicly available literature and should be determined experimentally.

Spectroscopic Analysis

Spectroscopic data is crucial for the unambiguous identification and characterization of **6-cyanoheptanoic acid**. Below are the expected spectral characteristics.

¹H NMR Spectroscopy

The proton NMR spectrum of **6-cyanoheptanoic acid** is expected to show distinct signals corresponding to the different proton environments in the molecule. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm. The protons on the carbon adjacent to the carboxylic acid (α-protons) and the nitrile group (α'-protons) will be deshielded and appear as triplets. The remaining methylene protons in the alkyl chain will appear as multiplets in the upfield region.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon of the carboxylic acid will be the most deshielded, appearing around 170-185 ppm. The nitrile carbon will also have a characteristic chemical shift in the range of 115-125 ppm. The carbons adjacent to the electron-withdrawing carboxylic acid and nitrile groups will be shifted downfield compared to the other methylene carbons in the chain.

FT-IR Spectroscopy

The infrared spectrum of **6-cyanoheptanoic acid** will exhibit characteristic absorption bands for its functional groups. A very broad O-H stretching band from approximately 2500 to 3300 cm^{-1} is characteristic of the hydrogen-bonded carboxylic acid dimer. A sharp C \equiv N stretching vibration will be observed around 2240 cm^{-1} . The C=O stretching of the carboxylic acid will appear as a strong band around 1710 cm^{-1} .

Mass Spectrometry

The mass spectrum of **6-cyanoheptanoic acid** will show a molecular ion peak (M^+) at m/z 141. Fragmentation patterns will likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the alkyl chain.

Experimental Protocols

Synthesis of 6-Cyanoheptanoic Acid

A common synthetic route to **6-cyanoheptanoic acid** involves the hydrolysis of adiponitrile.

Materials:

- Adiponitrile
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Hydrochloric acid (HCl)
- Water
- Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
- Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve adiponitrile in an aqueous solution of NaOH or KOH.

- Heat the mixture to reflux and maintain for several hours to facilitate the partial hydrolysis of one of the nitrile groups to a carboxylic acid. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and then in an ice bath.
- Carefully acidify the reaction mixture with concentrated HCl until the pH is acidic. This will protonate the carboxylate to form the carboxylic acid.
- Extract the aqueous layer multiple times with an organic solvent.
- Combine the organic extracts and wash with brine.
- Dry the organic layer over an anhydrous drying agent.
- Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude **6-cyanoheptanoic acid**.

Purification by Recrystallization

Materials:

- Crude **6-cyanoheptanoic acid**
- A suitable solvent system (e.g., water, or a mixture of solvents like ethyl acetate/hexanes)

Procedure:

- Dissolve the crude **6-cyanoheptanoic acid** in a minimum amount of the chosen hot solvent.
- If there are insoluble impurities, perform a hot filtration to remove them.
- Allow the hot, saturated solution to cool slowly to room temperature.
- Further cool the solution in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent.

- Dry the crystals under vacuum to remove any residual solvent.

Biological Activity and Signaling Pathways

6-Cyanohehexanoic acid has been identified as an inhibitor of two key enzymes: Histone Deacetylase 6 (HDAC6) and Acetylcholinesterase (AChE).

HDAC6 Inhibition

HDAC6 is a class IIb histone deacetylase that primarily acts on non-histone proteins, including α -tubulin. Its inhibition is a promising strategy for the treatment of cancer and neurodegenerative diseases. Short-chain fatty acids are known to inhibit HDACs. The inhibition of HDAC6 by **6-cyanohehexanoic acid** likely involves the binding of the molecule to the active site of the enzyme, preventing the deacetylation of its substrates. This leads to the hyperacetylation of proteins like α -tubulin, which can affect microtubule dynamics and other cellular processes.

HDAC6 Inhibition Pathway

Acetylcholinesterase Inhibition

Acetylcholinesterase is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine, terminating the nerve signal. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This is a therapeutic strategy for conditions like Alzheimer's disease. The nitrile group of **6-cyanohehexanoic acid** may interact with the active site of AChE, contributing to its inhibitory effect.

AChE Inhibition Pathway

Safety and Handling

6-Cyanohehexanoic acid is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed or inhaled and can cause severe skin burns and eye damage. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.

Conclusion

6-Cyanohehexanoic acid is a molecule of significant interest due to its versatile chemical nature and its potential as an inhibitor of HDAC6 and AChE. This guide has provided a summary of its known chemical properties, along with generalized experimental procedures for its synthesis and purification. Further research is warranted to fully elucidate its physical properties, optimize its synthesis, and explore its therapeutic potential in greater detail. The provided diagrams of its inhibitory pathways offer a foundational understanding for researchers in drug development.

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References

- 1. spectrabase.com [spectrabase.com]
- 2. A Novel Class of Small Molecule Inhibitors of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
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